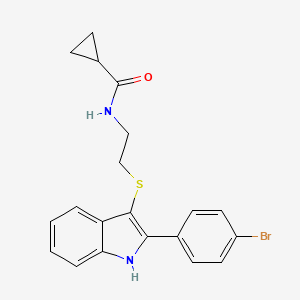
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a bromophenyl group, a thioether linkage, and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropane ring and the indole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bromine atom on the bromophenyl group could potentially be reactive in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Research has shown that cyclopropanecarboxylate derivatives exhibit significant antimicrobial and antioxidant properties. For example, compounds with cyclopropanation and bromophenol moieties have been synthesized and demonstrated excellent antibacterial and antifungal activities alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that modifying the cyclopropane and bromophenyl groups could enhance these properties, offering potential applications in developing new antimicrobial and antioxidant agents.
Enzyme Inhibition for Therapeutic ApplicationsDerivatives incorporating bromophenol and cyclopropane moieties have been investigated as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects. Such compounds have potential therapeutic applications, especially in treating conditions like glaucoma, epilepsy, and certain cancers, where enzyme inhibition is beneficial (Boztaş et al., 2015). These findings highlight the possibility of developing new therapeutic agents by exploring the enzyme inhibitory capacity of compounds related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide."
Anticancer Activity
The study of compounds structurally related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide" also extends to their potential anticancer activities. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells, suggesting their application in cancer therapy (Mahale et al., 2014). This indicates the compound's potential utility in developing new anticancer treatments.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c21-15-9-7-13(8-10-15)18-19(16-3-1-2-4-17(16)23-18)25-12-11-22-20(24)14-5-6-14/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCOOFNCRRSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
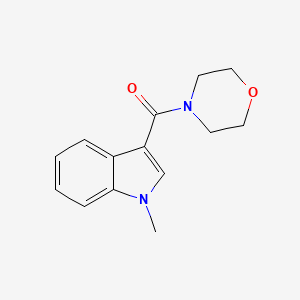
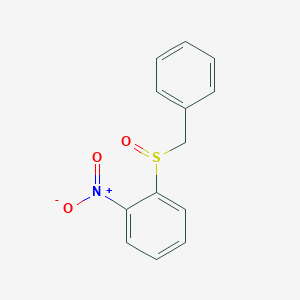
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
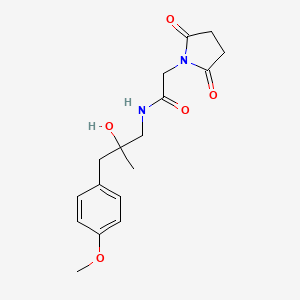


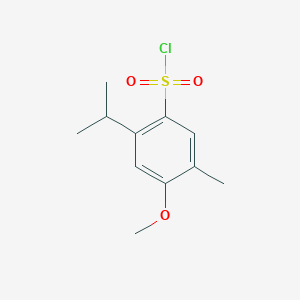
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)
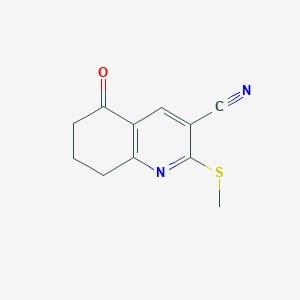
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
